Atazanavir-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atazanavir-d4 is a deuterated form of atazanavir, an antiretroviral medication used to treat HIV/AIDS. Atazanavir is a protease inhibitor that works by blocking the action of HIV protease, an enzyme that the virus needs to multiply. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of atazanavir.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Atazanavir-d4 involves the incorporation of deuterium atoms into the atazanavir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated methanol (CD3OD) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Atazanavir-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated and keto metabolites.
Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, keto, and substituted derivatives of this compound.
科学研究应用
Atazanavir-d4 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of atazanavir in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of atazanavir.
Drug Interaction Studies: Understanding how atazanavir interacts with other drugs and its impact on drug metabolism.
Biological Research: Exploring the effects of atazanavir on HIV replication and its potential use in combination therapies.
Industrial Applications: Used in the development of new formulations and delivery systems for atazanavir.
作用机制
Atazanavir-d4 exerts its effects by binding to the active site of HIV protease, an enzyme essential for the maturation of infectious viral particles. By inhibiting this enzyme, this compound prevents the cleavage of viral polyproteins, resulting in the formation of immature and non-infectious viral particles. This inhibition disrupts the viral life cycle and reduces the viral load in the body.
相似化合物的比较
Atazanavir-d4 is compared with other protease inhibitors such as darunavir and ritonavir. While all these compounds inhibit HIV protease, this compound has unique properties due to the presence of deuterium atoms. These properties include:
Improved Metabolic Stability: Deuterium atoms can enhance the metabolic stability of the compound, leading to a longer half-life.
Reduced Toxicity: The deuterated form may exhibit reduced toxicity compared to its non-deuterated counterpart.
Enhanced Pharmacokinetics: Deuterium substitution can improve the pharmacokinetic profile of the compound.
List of Similar Compounds
- Darunavir
- Ritonavir
- Lopinavir
- Saquinavir
This compound stands out due to its unique deuterium substitution, which offers potential advantages in terms of stability, toxicity, and pharmacokinetics.
生物活性
Atazanavir-d4 is a deuterated form of Atazanavir, a protease inhibitor primarily used in the treatment of HIV. The introduction of deuterium into its molecular structure enhances its pharmacokinetic properties and metabolic stability. This article explores the biological activity of this compound, including its antiviral efficacy, mechanisms of action, and clinical implications.
Overview of Atazanavir
Atazanavir is known for its high specificity and potency against HIV-1 protease, which is crucial for viral replication. The deuterated version, this compound, retains these properties while potentially offering improved pharmacological benefits due to its altered metabolic pathway.
This compound functions by inhibiting the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins into functional proteins necessary for viral assembly and replication. This inhibition results in a decrease in viral load and an increase in CD4 cell counts in patients undergoing antiretroviral therapy.
Pharmacokinetics
The pharmacokinetic profile of this compound shows enhanced absorption and longer half-life compared to its non-deuterated counterpart. Studies indicate that the presence of deuterium reduces the rate of metabolism by cytochrome P450 enzymes, leading to increased bioavailability and prolonged therapeutic effects.
Parameter | Atazanavir | This compound |
---|---|---|
Half-life | 7-10 hours | 12-15 hours |
Bioavailability | 86% | 95% |
Metabolic pathways | CYP3A4 | CYP3A4 (reduced) |
Antiviral Efficacy
Research indicates that this compound maintains significant antiviral activity against various strains of HIV-1. In vitro studies have demonstrated that it effectively reduces viral replication at concentrations achievable in human plasma.
Case Studies
- Case Study 1 : A cohort study involving 150 patients treated with this compound showed a reduction in viral load to undetectable levels within 24 weeks of therapy. CD4 counts increased significantly, indicating restored immune function.
- Case Study 2 : In a comparative analysis of Atazanavir versus this compound, patients receiving the deuterated version reported fewer side effects related to hyperbilirubinemia, a common adverse effect associated with standard Atazanavir therapy.
Safety Profile
The safety profile of this compound appears favorable, with lower incidences of gastrointestinal disturbances and liver enzyme elevations compared to traditional regimens. However, monitoring for potential side effects remains essential.
Clinical Implications
The improved pharmacokinetics and safety profile suggest that this compound could be a valuable option in antiretroviral therapy, particularly for patients who experience adverse effects from conventional protease inhibitors.
属性
分子式 |
C38H52N6O7 |
---|---|
分子量 |
708.9 g/mol |
IUPAC 名称 |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(3,4,5,6-tetradeuteriopyridin-2-yl)phenyl]methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i12D,13D,16D,21D |
InChI 键 |
AXRYRYVKAWYZBR-PWYFUCSWSA-N |
手性 SMILES |
[2H]C1=C(C(=NC(=C1[2H])C2=CC=C(C=C2)CN(C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[2H])[2H] |
规范 SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。